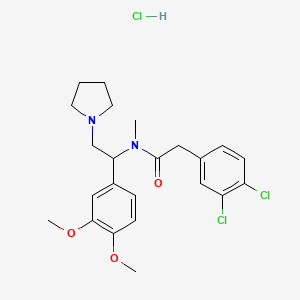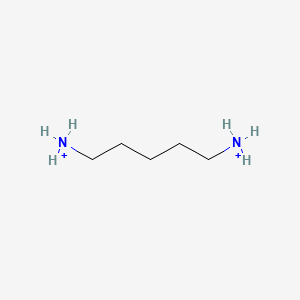
Cadaverine(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadaverine(2+) is an alkane-alpha,omega-diammonium(2+) ion that is the doubly-charged ammonium ion, arising from protonation of both nitrogens of cadaverine. The major species at pH 7.3. It has a role as a plant metabolite. It is a conjugate acid of a cadaverine.
Wissenschaftliche Forschungsanwendungen
Bio-based Production of Cadaverine
Metabolic Engineering for Production : Cadaverine is produced bio-based from renewable resources using metabolically engineered strains of Escherichia coli. This method demonstrates sustainable alternatives to petroleum-based chemical synthesis (Qian, Xia, & Lee, 2011).
Optimization of Biotransformation : Direct production of cadaverine from lysine using biotransformation has been explored. Whole-cell reactions with a recombinant Escherichia coli strain have been used to optimize this process, highlighting its potential in cadaverine synthesis (Kim et al., 2015).
Applications in Plant Development and Stress Response
- Role in Plant Growth and Stress Response : Cadaverine has been identified to play a role in plant growth, development, and stress response. It is involved in insect defense and exhibits therapeutic pharmacological properties in some plants (Jancewicz, Gibbs, & Masson, 2016).
Improving Industrial Processes
Enhancing Cadaverine Production : Studies have focused on improving cadaverine production in Escherichia coli, including increasing cadaverine productivity and tolerance to inhibition, which are crucial for its industrial efficiency (Wang et al., 2021).
Application in Synthesis of Bio-based Diisocyanates : Cadaverine has been used in the synthesis of bio-based diisocyanates, showcasing its significance in creating environmentally friendly products (Ma et al., 2017).
Enhancing Environmental Tolerance in Plants
- Stress Mitigation in Brassica juncea : Cadaverine has been shown to ameliorate the effects of salinity and metal stress on seed germination and plant growth in Brassica juncea, indicating its role in enhancing environmental tolerance in plants (Tomar, Lakra, & Mishra, 2013).
Exploring Novel Bacterial Strains
- Bacterial Production and Optimization : Novel bacterial strains like Klebsiella oxytoca and Bacillus methanolicus have been engineered for efficient cadaverine production, opening new avenues for its biosynthesis (Li et al., 2014; Nærdal et al., 2015).
Eigenschaften
Molekularformel |
C5H16N2+2 |
|---|---|
Molekulargewicht |
104.19 g/mol |
IUPAC-Name |
5-azaniumylpentylazanium |
InChI |
InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/p+2 |
InChI-Schlüssel |
VHRGRCVQAFMJIZ-UHFFFAOYSA-P |
SMILES |
C(CC[NH3+])CC[NH3+] |
Kanonische SMILES |
C(CC[NH3+])CC[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)
![4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)
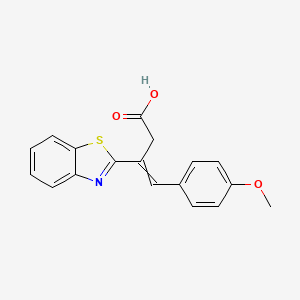

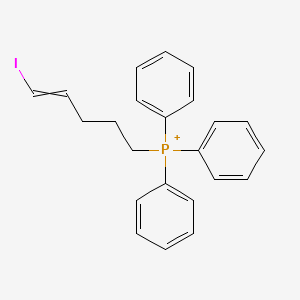
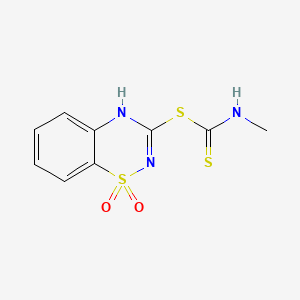
![(2Z)-2-[(dimethylamino)methylene]indan-1-one](/img/structure/B1231365.png)





